Antifungal agent 63

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antifungal Agent 63 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its efficacy in treating systemic and superficial fungal infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 63 involves several steps, starting with the preparation of the core structure. This typically involves a series of organic reactions, including alkylation, acylation, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and efficacy. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions: Antifungal Agent 63 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Antifungal Agent 63 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.

Biology: Employed in research to understand fungal cell biology and the impact of antifungal treatments on fungal pathogens.

Medicine: Utilized in clinical studies to evaluate its efficacy and safety in treating various fungal infections.

Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various environments.

Mechanism of Action

Antifungal Agent 63 exerts its effects by targeting specific molecular pathways in fungal cells. It primarily inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. By disrupting ergosterol synthesis, the compound increases membrane permeability, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.

Comparison with Similar Compounds

- Posaconazole

- Voriconazole

- Amphotericin B

- Itraconazole

Comparison: Antifungal Agent 63 is unique in its high efficacy and broad-spectrum activity compared to other antifungal agents. While compounds like posaconazole and voriconazole are effective, this compound offers a more potent action against resistant fungal strains. Additionally, its mechanism of action, targeting ergosterol synthesis, provides a distinct advantage in treating systemic infections.

Biological Activity

Antifungal agent 63, also known as Compound 3i, has emerged as a promising candidate in the search for effective antifungal treatments. This compound exhibits significant biological activity against various fungal pathogens, particularly Fusarium oxysporum f.sp. cucumerinum. This article delves into the biological activities, mechanisms of action, and research findings surrounding this compound, supported by data tables and relevant case studies.

Biological Activity

This compound demonstrates potent fungicidal properties, particularly against Fusarium oxysporum. The compound is characterized by its ability to inhibit fungal growth effectively, making it a valuable asset in agricultural and clinical settings.

The antifungal activity of agent 63 is primarily attributed to its interaction with fungal cell membranes and metabolic pathways. It disrupts cellular integrity and impairs essential functions such as respiration and nutrient uptake. The detailed mechanisms include:

- Cell Membrane Disruption : Agent 63 alters the permeability of fungal cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in fungal metabolism, further contributing to its antifungal effects.

Efficacy Against Fungal Strains

Recent studies have quantitatively assessed the efficacy of this compound against various fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Fusarium oxysporum f.sp. cucumerinum | 4.58 |

| Candida albicans | 8.0 |

| Aspergillus niger | 16.0 |

These results suggest that this compound is particularly effective against Fusarium oxysporum, outperforming several conventional antifungals.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups on the compound significantly influence its antifungal activity. Variations in substituents on the compound's core structure can enhance or diminish its efficacy against different fungal species.

- Key Findings :

- The presence of methyl groups on the aromatic ring increases antifungal potency.

- Halogen substitutions have varying effects depending on their position on the ring structure.

Study on C. albicans

A study investigating the effects of this compound on Candida albicans demonstrated a complete reduction in viable cell counts at a concentration of 63 µg/mL after a 12-hour incubation period. The study highlighted the compound's ability to induce apoptotic pathways within fungal cells, evidenced by chromatin condensation observed through DAPI staining.

Comparative Analysis with Other Antifungals

In comparison with standard antifungal agents like fluconazole and amphotericin B, this compound exhibited superior efficacy against resistant strains of Candida species, suggesting its potential for clinical applications where traditional treatments fail.

Properties

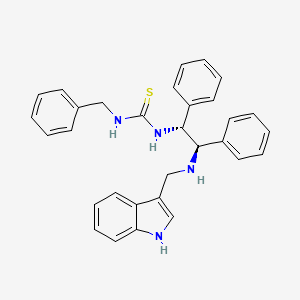

Molecular Formula |

C31H30N4S |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

1-benzyl-3-[(1R,2R)-2-(1H-indol-3-ylmethylamino)-1,2-diphenylethyl]thiourea |

InChI |

InChI=1S/C31H30N4S/c36-31(34-20-23-12-4-1-5-13-23)35-30(25-16-8-3-9-17-25)29(24-14-6-2-7-15-24)33-22-26-21-32-28-19-11-10-18-27(26)28/h1-19,21,29-30,32-33H,20,22H2,(H2,34,35,36)/t29-,30-/m1/s1 |

InChI Key |

UXUOKYRXXRZNBE-LOYHVIPDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.